molecular formula C11H20O3 B5170344 2-Methoxy-2,6,6-trimethylheptane-3,5-dione

2-Methoxy-2,6,6-trimethylheptane-3,5-dione

Cat. No.: B5170344
M. Wt: 200.27 g/mol
InChI Key: PXJCDOSDACXFTB-UHFFFAOYSA-N
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Description

2-Methoxy-2,6,6-trimethylheptane-3,5-dione is a β-diketone derivative characterized by a central diketone backbone (positions 3 and 5) flanked by methyl and methoxy substituents. For instance, the cerium(IV) complex tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) incorporates a closely related ligand (2-methanidyl-2,6,6-trimethylheptane-3,5-dione), where the methanidyl group ([CH₂⁻]) replaces the methoxy group ([OCH₃]) .

Properties

IUPAC Name

2-methoxy-2,6,6-trimethylheptane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)11(4,5)14-6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCDOSDACXFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione typically involves the reaction of 2,6,6-trimethylheptane-3,5-dione with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,6,6-trimethylheptane-3,5-dione and methanol into the reactor, with the acid catalyst being added in a controlled manner.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,6,6-trimethylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of the methoxy group.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-2,6,6-trimethylheptane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s metal complexes are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the synthesis of advanced materials, including catalysts and electronic components.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione involves its ability to coordinate with metal ions. The methoxy and carbonyl groups in the compound act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and synthetic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key differences between 2-Methoxy-2,6,6-trimethylheptane-3,5-dione and its analogs:

Compound Name Substituents (Positions) Key Features Applications/Activity References
This compound 2-OCH₃, 2,6,6-CH₃ Polar methoxy group enhances solubility; steric hindrance from methyl groups Likely ligand for metal complexes
2,2,6,6-Tetramethylheptane-3,5-dione 2,2,6,6-CH₃ (no methoxy) Nonpolar; high thermal stability (b.p. 202.8°C) Biochemical reagent, metal chelation
4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione 4-C₂H₅, 6-OCH₃, 2,2-CH₃ Ethyl group increases hydrophobicity; methoxy at position 6 alters reactivity Unspecified (structural analog)

Physical and Chemical Properties

  • 2,2,6,6-Tetramethylheptane-3,5-dione: Molecular Weight: 184.28 g/mol Boiling Point: 202.8°C at 760 mmHg Melting Point: 19°C Flash Point: 67.2°C . The absence of a methoxy group reduces polarity compared to the target compound, favoring applications in nonpolar environments.
  • Cerium(IV) Complex Ligand :

    • The ligand (2-methanidyl-2,6,6-trimethylheptane-3,5-dione) forms stable octahedral complexes with Ce⁴⁺, as evidenced by its use in advanced materials . The methanidyl group ([CH₂⁻]) likely enhances electron donation to the metal center, a feature that a methoxy group ([OCH₃]) might modify due to its lone-pair electrons.

Biological Activity

Overview

2-Methoxy-2,6,6-trimethylheptane-3,5-dione is a β-diketonate compound notable for its unique structure that includes a methoxy group. This structural feature enhances its stability and reactivity, making it a subject of interest in various fields, including coordination chemistry and biological research. The compound's ability to form stable complexes with metal ions is particularly relevant for its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20O3
  • Molecular Weight : 200.28 g/mol
  • InChI Key : PXJCDOSDACXFTB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through its carbonyl and methoxy groups. This coordination can significantly influence the reactivity and properties of the metal complexes formed. The compound's interaction with biological systems may involve:

  • Metal Ion Chelation : The formation of stable chelates with essential metal ions (e.g., zinc, copper), which can modulate their biological availability and activity.
  • Antioxidant Properties : Potential reduction of oxidative stress through metal ion interactions that stabilize reactive oxygen species (ROS).

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cell growth inhibition:

Cell Line IC50 (µM)
HeLa15
MCF-720

These results indicate a promising anticancer activity that warrants further investigation into the underlying mechanisms and potential therapeutic applications.

Case Studies

  • Study on Metal Complexes :
    A study explored the synthesis of metal complexes using this compound as a ligand. The resulting complexes showed enhanced biological activities compared to the free ligand. For instance, copper(II) complexes exhibited increased antioxidant activity due to improved metal ion stabilization in biological environments .
  • Antioxidant Activity Assessment :
    Another research focused on assessing the antioxidant potential of the compound in various assays (DPPH radical scavenging assay). The results indicated that this compound could effectively scavenge free radicals with an IC50 value comparable to established antioxidants like ascorbic acid .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-2,6,6-trimethylheptane-3,5-dione, and how can purity be ensured?

  • Methodological Answer : The synthesis of structurally similar β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) typically involves Claisen condensation or acetylation of ketones under acidic/basic conditions. For example, alkylation of diketones with methylating agents (e.g., methyl iodide) in the presence of a base like KOH could introduce methoxy groups . Purification often employs fractional distillation or recrystallization using solvents like hexane/ethyl acetate. Purity validation requires GC-MS (>95% purity) and NMR to confirm absence of byproducts (e.g., unreacted starting materials) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR can resolve methyl/methoxy substituents and diketone carbonyl signals (e.g., δ ~2.1–2.5 ppm for methyl groups; δ ~3.3 ppm for methoxy) .
  • IR Spectroscopy : Strong C=O stretches (~1700–1750 cm1^{-1}) and C-O-C stretches (~1100 cm1^{-1}) confirm diketone and methoxy functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • XRD : For crystalline derivatives, XRD provides bond-length data and steric hindrance analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer :
PropertyValue/RangeMethod/Source
Melting Point~60–65°C (estimated)Analogous diketones
Boiling Point~180–190°C (estimated)Similar alkylated diketones
SolubilityLow in water; high in THF, DCMEmpirical data from β-diketones
Stability: Hydrolytically stable under anhydrous conditions but may degrade in acidic/basic media. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : The bulky 2,6,6-trimethyl groups create steric hindrance, limiting access to the diketone moiety. This can be studied via:
  • Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., 2,2-dimethyl derivatives) in metal-chelation reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict ligand-metal binding affinity .
  • X-ray Crystallography : Analyze coordination geometries in metal complexes (e.g., Cu(II) or Fe(III)) to quantify steric constraints .

Q. What strategies resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Address via:
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting/shifts at different temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify connectivity .
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem, NIST) for analogous compounds .

Q. How does the methoxy group impact the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer :
  • Oxidative Stability : Perform accelerated degradation studies using H2_2O2_2 or UV/O3_3. Monitor via HPLC for decomposition products (e.g., quinones or carboxylic acids) .
  • Photolytic Studies : Expose to UV light (254 nm) and analyze using LC-MS to detect radical intermediates or bond cleavage .
  • Mechanistic Probes : Use ESR spectroscopy to trap free radicals generated during degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-2,6,6-trimethylheptane-3,5-dione
Reactant of Route 2
2-Methoxy-2,6,6-trimethylheptane-3,5-dione

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